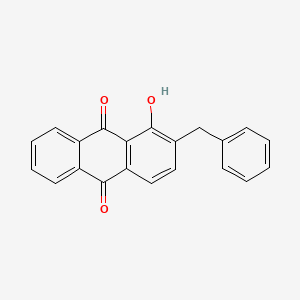

2-Benzyl-1-hydroxyanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54454-84-1 |

|---|---|

Molecular Formula |

C21H14O3 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-benzyl-1-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H14O3/c22-19-14(12-13-6-2-1-3-7-13)10-11-17-18(19)21(24)16-9-5-4-8-15(16)20(17)23/h1-11,22H,12H2 |

InChI Key |

ASLVBISTDOYLLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyl 1 Hydroxyanthracene 9,10 Dione and Its Analogues

Precursor Synthesis and Functionalization for Anthraquinone (B42736) Core Assembly

The assembly of the fundamental anthracene-9,10-dione core is the primary step in the synthesis of its derivatives. Two classical and effective methods for this purpose are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts acylation route typically involves the reaction of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. nih.govrsc.org For the synthesis of a 2-substituted anthraquinone, a para-substituted toluene (B28343) derivative can be employed as the starting benzene component. nih.gov The subsequent intramolecular cyclization of the resulting benzoylbenzoic acid, usually promoted by strong acid, yields the desired anthraquinone skeleton. nih.govdocsity.com The conditions for these reactions, however, can sometimes lead to mixtures of products, including isomers or rearranged products, necessitating careful purification. nih.gov

Alternatively, the Diels-Alder reaction offers a powerful and often highly regioselective method for constructing the anthraquinone framework. oup.com This [4+2] cycloaddition reaction can be performed between a suitably substituted 1,4-naphthoquinone (B94277) and a diene. oup.com For instance, a 2-substituted naphthoquinone can act as the dienophile, reacting with a diene to form a hydroanthraquinone derivative, which can then be oxidized to the corresponding anthraquinone. oup.com This approach is versatile and can tolerate a range of functional groups on both the dienophile and the diene, allowing for the synthesis of highly functionalized anthraquinone precursors. oup.com

| Method | Key Reactants | Advantages | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Substituted Benzene + Phthalic Anhydride | Readily available starting materials. | Potential for isomeric mixtures and rearrangements. nih.gov |

| Diels-Alder Reaction | Substituted Naphthoquinone + Diene | High regioselectivity and functional group tolerance. oup.com | Availability of specific diene and dienophile precursors. |

Targeted Introduction of the Benzyl (B1604629) Moiety at the 2-Position of Anthracene-9,10-dione

The introduction of a benzyl group at a specific position on the anthraquinone core is a crucial step. This can be achieved through several methods, including Friedel-Crafts benzylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts benzylation of an aromatic ring is a classic method for forming a carbon-carbon bond. ethz.ch In the context of anthraquinone, this would involve the reaction of the anthraquinone core with a benzyl halide in the presence of a Lewis acid catalyst. While this method is widely used for various arenes, its application to the less reactive anthraquinone system may require carefully optimized conditions to achieve the desired regioselectivity and avoid side reactions. ethz.ch

A more modern and often more selective approach is the palladium-catalyzed cross-coupling reaction . For example, a 2-haloanthraquinone precursor could be coupled with a benzylboronic acid derivative (a Suzuki-Miyaura coupling) or a benzyl Grignard reagent (a Kumada coupling) in the presence of a suitable palladium catalyst and ligand. researchgate.net These methods generally offer higher functional group tolerance and greater control over the position of substitution compared to traditional Friedel-Crafts reactions.

Regioselective Hydroxylation at the 1-Position of Anthracene-9,10-dione

The introduction of a hydroxyl group at the 1-position of the anthraquinone skeleton is a key transformation in the synthesis of the target molecule. Several methods have been developed for the regioselective hydroxylation of anthraquinones.

One common strategy involves the hydrolysis of a 1-nitroanthraquinone (B1630840) precursor . The nitro group can be introduced at the 1-position through nitration of the anthraquinone core. Subsequent treatment of the 1-nitroanthraquinone with a suitable reagent can lead to its conversion to a hydroxyl group.

Another established method is the hydrolysis of 1-anthraquinonesulfonic acid . Sulfonation of anthraquinone can yield the 1-sulfonic acid derivative, which can then be hydrolyzed under specific conditions to afford the 1-hydroxyanthraquinone (B86950).

For a 2-benzyl substituted anthraquinone, these methods would be applied to the pre-functionalized core. The presence of the benzyl group at the 2-position may influence the reactivity and regioselectivity of the nitration or sulfonation reactions, potentially requiring adjustments to the reaction conditions.

Advanced Synthetic Transformations for 2-Benzyl-1-hydroxyanthracene-9,10-dione Derivatization

Once the core structure of this compound is assembled, further modifications can be made to generate a library of analogues. Advanced synthetic transformations such as cross-coupling reactions, nucleophilic substitutions, and photochemical reactions provide versatile tools for this purpose.

Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be employed to introduce additional aryl or heteroaryl substituents onto the anthraquinone framework. nih.govscirp.org To utilize this reaction, a halo-substituted derivative of this compound would be required. For example, a bromo or iodo group at a specific position could be reacted with a variety of arylboronic acids in the presence of a palladium catalyst to yield a diverse range of arylated analogues. nih.gov This reaction is known for its high functional group tolerance, making it suitable for complex molecules. scirp.org

| Anthraquinone Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 1-Hydroxy-2-bromoanthraquinone | Arylboronic acid | Palladium catalyst | 2-Aryl-1-hydroxyanthraquinone nih.gov |

| 1-Hydroxy-4-iodoanthraquinone | Arylboronic acid | Palladium catalyst | 4-Aryl-1-hydroxyanthraquinone nih.gov |

Nucleophilic Substitution Reactions in Anthraquinone Systems

The anthraquinone core is susceptible to nucleophilic substitution reactions , particularly at positions activated by the electron-withdrawing carbonyl groups. Halogen or hydroxyl groups on the anthraquinone ring can serve as leaving groups in these reactions. For instance, a chloro- or bromo-substituted derivative of this compound could react with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring.

Photochemical Routes for Anthraquinone Synthesis

Photochemical reactions can offer unique pathways for the functionalization of anthraquinones. For example, the photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid has been reported to yield both 1-hydroxy and 2-hydroxyanthracene-9,10-dione. This method could potentially be adapted for the synthesis of hydroxylated derivatives of 2-benzylanthracene-9,10-dione, although the regioselectivity would need to be carefully controlled.

Click Chemistry Approaches for Hydroxyanthracene Conjugates

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a significant strategy for creating molecular linkages in medicinal and biological science. acs.orgresearchgate.net This approach has been applied to the functionalization of the hydroxyanthracene scaffold, specifically at the 9,10-positions of the anthraquinone core, to synthesize novel glycoconjugates. nih.gov

A key strategy involves the synthesis of terminal alkynes derived from anthraquinone. nih.gov The process starts with the reaction of anthraquinone with lithium (trimethylsilyl)acetylide in the presence of n-butyl lithium, which yields an acetylide addition product. nih.gov This intermediate is then treated with potassium hydroxide (B78521) in a mixture of THF and methanol (B129727) to produce the desired hydroxyanthracene-based terminal alkynes. acs.org

These terminal alkynes serve as crucial building blocks for the CuAAC reaction. nih.gov When reacted with a variety of azido-sugars in the presence of a Copper(I) catalyst, they form a series of triazole-linked hydroxyanthracene glycoconjugates in good yields, typically ranging from 80-90%. nih.govnih.gov This method allows for the regioselective synthesis of these complex molecules. nih.gov The resulting glycoconjugates can be further modified; for instance, representative compounds have been successfully deprotected under room-temperature conditions to yield the corresponding free glycoconjugates. acs.orgnih.gov This functionalization at the quinone-carbons (9,10-position) of anthraquinone represents a novel application of click chemistry in this context. nih.gov

The resulting artificial glycoconjugates are of interest because they can mimic the spatial characteristics of natural glycoforms while offering enhanced hydrolytic stability against enzymes like glycosidases and glycosyltransferases. acs.orgresearchgate.net

Table 1: Synthesis of Hydroxyanthracene Triazolyl Glycoconjugates via Click Chemistry

| Step | Reactants | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 1 | Anthraquinone, Lithium (trimethylsilyl)acetylide | n-Butyl lithium, Inert condition | Acetylide addition product | Good | nih.gov |

| 2 | Acetylide addition product | KOH, THF:CH₃OH (1:1) | Hydroxyanthracene-based terminal alkyne | Good | acs.org |

Amination Reactions

Amination, the process of introducing an amine group (-NH₂) into an organic molecule, is a fundamental reaction in organic and medicinal chemistry. nih.gov Amino-substituted anthracene-9,10-dione derivatives are recognized as an important class of compounds. nih.gov Various strategies have been explored to incorporate amino functionalities into the anthraquinone framework.

One explored method is the reductive amination of anthraquinone carbaldehydes. redalyc.org However, this reaction can present challenges. For instance, the reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde using sodium triacetoxyborohydride (B8407120) did not yield the desired amine, instead forming the corresponding imine. redalyc.org Switching to a stronger reducing agent, sodium borohydride, allowed for the formation of the amine, with conversions reaching up to 37% upon increasing the amount of the reducing agent. redalyc.org Further optimization showed that shorter reaction times could increase conversion to 58.9%, suggesting that the imine may be a more thermodynamically stable product formed by the oxidation of the amine over longer reaction times. redalyc.org

Another approach involves the direct amination of α-hydroxy amides mediated by titanium tetrachloride (TiCl₄). nih.gov This protocol facilitates C-N bond formation under mild, additive-free conditions and is compatible with a diverse range of amines, including primary, secondary, and heterocyclic amines. nih.gov While direct amination of alcohols is a known strategy, its application to more complex structures like α-hydroxy amides is more challenging due to potential interference from the amide group. nih.gov

The synthesis of new amino-anthracene-9,10-dione derivatives has also been achieved by coupling 1H-benzimidazole-2-carbonyl chloride with various aminoanthraquinones. researchgate.net This method involves a straightforward procedure where the reactants are stirred in a solvent like chloroform, leading to the formation of novel 1H-benzimidazole-anthraquinone-carboxamides. researchgate.net

Table 2: Conditions for Reductive Amination of an Anthraquinone Aldehyde

| Reducing Agent | Equivalents | Catalyst | Time | Conversion (%) | Citation |

|---|---|---|---|---|---|

| Sodium Triacetoxyborohydride | 3 | None | Overnight | 0 | redalyc.org |

| Sodium Borohydride | 1.2 | None | - | 4.1 | redalyc.org |

| Sodium Borohydride | Increased amount | None | - | 35-37 | redalyc.org |

Design and Synthesis of Novel Sulphur-Containing Anthracene-9,10-dione Derivatives

The incorporation of sulfur into the anthracene-9,10-dione scaffold has been pursued to generate novel derivatives. researchgate.net One direct method involves the synthesis of 9,10-anthracenedione diethyldithiocarbamates. researchgate.net This strategy utilizes amino-9,10-anthracenediones as starting materials. The amino group is converted into a diazonium salt, which is then treated with sodium diethyldithiocarbamate (B1195824) at low temperatures (5–10°C) to form the desired S-anthracenedionyl-N,N-diethyldithiocarbamates in good yields. researchgate.net

A different approach involves the synthesis of more complex, sulfur-containing heterocyclic systems fused to the anthracene (B1667546) core. An example is the synthesis of 1,9-dibromodibenzo[b,d]thiophene sulfone. acs.org The synthesis begins with a double regioselective deprotonation of bis(3-bromophenyl)sulfone using LDA, followed by the addition of CuCl₂ to yield the dibromo derivative. acs.org This intermediate can be converted to a dilithio species, which then serves as a precursor for further functionalization and annulation reactions to create extended π-conjugated systems containing a thiophene (B33073) sulfone ring. acs.org

Synthesis of Glycoconjugates and Hybrid Anthraquinone Structures

Glycoconjugates are compounds formed by the covalent linking of carbohydrates to other biomolecules. nih.govnih.gov The synthesis of anthraquinone glycoconjugates is an active area of research, driven by the potential to modify the properties of the parent aglycone. researchgate.net

Chemical synthesis provides a reliable route to homogeneous glycoconjugates. researchgate.net As detailed in section 2.4.4, CuAAC or "click chemistry" is a powerful method for linking sugar moieties to the hydroxyanthracene core via a stable triazole ring. acs.orgnih.gov This chemoselective ligation strategy allows for the construction of glycoconjugates in high yield. rsc.org

In addition to chemical methods, biological transformations offer an alternative pathway. mdpi.com A biotransformation approach utilizing E. coli expressing a glycosyltransferase has been developed to synthesize anthraquinone glucosides. mdpi.com In this system, the microorganism's indigenous UDP-glucose acts as the sugar donor, which the enzyme transfers to an exogenously supplied anthraquinone derivative, such as alizarin (B75676) or anthraflavic acid. mdpi.com This method is presented as an inexpensive and environmentally friendly alternative to purely chemical pathways. mdpi.com

Beyond glycoconjugates, the anthraquinone scaffold is used to build novel hybrid structures for materials science applications. rsc.org For example, template-assisted methods have been employed to synthesize hollow anthraquinone-based covalent organic frameworks (COFs). rsc.org This involves using polystyrene nanospheres as a hard template to construct the porous framework, which has shown enhanced performance as an electrode material in energy storage applications like zinc-ion hybrid supercapacitors. rsc.org

Chemical Reactivity and Reaction Pathways of 2 Benzyl 1 Hydroxyanthracene 9,10 Dione Analogues

Redox Chemistry and Photoreduction Mechanisms of Anthraquinone (B42736) Derivatives

The redox behavior of anthraquinone derivatives is a cornerstone of their chemical identity and is central to many of their applications. This is particularly true for hydroxy- and amino-substituted anthraquinones, where the electronic properties of the substituents can fine-tune the redox potential of the quinone system. rsc.orgrsc.org

The introduction of electron-donating groups, such as hydroxyl or amino moieties, increases the electron density within the aromatic system, which in turn affects the reduction potentials. rsc.org The redox potential of anthraquinone and its derivatives can be tailored by the introduction of these electron-donating or electron-withdrawing groups, leading to an increase or decrease in their respective electrochemical potentials. rsc.org

The photoreduction of anthraquinones is a well-studied process that typically proceeds through the formation of radical anions and semiquinone anions. Upon absorption of light, the anthraquinone molecule is promoted to an excited state. In the presence of an electron donor, this excited state can accept an electron to form a radical anion. This radical anion can then be protonated to yield a semiquinone radical, which can undergo further reduction to the hydroquinone (B1673460). The specific mechanism can be influenced by the solvent and the nature of the electron donor.

The following table provides an overview of the redox potentials for the first one-electron reduction of various substituted anthraquinone derivatives, illustrating the influence of different functional groups on this key property.

| Compound | E1/2 (0/–1) (V vs Fc+/Fc) | Reference |

|---|---|---|

| Anthraquinone | -1.32 | nih.gov |

| Anth-1-Carb | -1.33 | nih.gov |

| Anth-1-Phenox | -1.34 | nih.gov |

| Anth-1-NPh2 | -1.43 | nih.gov |

| 1,2-OH-AQ | -0.697 | rsc.org |

| 1-NH2-4-OH-AQ | -0.887 | rsc.org |

Electrophilic and Nucleophilic Reactivity of the Anthraquinone System

The anthraquinone nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two carbonyl groups. However, the presence of activating groups, such as the hydroxyl group in 1-hydroxyanthraquinone (B86950) analogues, can facilitate these reactions. The hydroxyl group directs electrophiles to the ortho and para positions. For instance, photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid has been shown to yield both 1-hydroxy and 2-hydroxyanthracene-9,10-dione. rsc.org Similarly, photochemical substitution of 1-hydroxyanthraquinone with sodium sulphite leads to a mixture of the 2- and 4-sulphonates. rsc.org

Conversely, the electron-deficient nature of the anthraquinone core makes it susceptible to nucleophilic attack. numberanalytics.com Nucleophilic addition reactions typically occur at the carbonyl carbons. youtube.comkhanacademy.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comkhanacademy.org This intermediate can then be protonated to yield an alcohol. The reactivity of the carbonyl groups can be influenced by the substituents on the aromatic rings.

Intramolecular Rearrangements and Cyclization Reactions

Anthraquinone derivatives, particularly those with flexible side chains, can undergo intramolecular rearrangements and cyclizations, often promoted by thermal or photochemical conditions. For 2-benzyl-substituted analogues, intramolecular cyclization is a potential reaction pathway. For instance, intramolecular Friedel-Crafts type cyclizations are known for derivatives of anthraquinone. beilstein-journals.orgbeilstein-journals.org

Photochemical rearrangements are also a feature of anthraquinone chemistry. chemrxiv.orgresearchgate.net These reactions can involve skeletal rearrangements of the anthraquinone core or rearrangements of the substituents. The specific outcome of a photochemical rearrangement is often dependent on the wavelength of light used and the nature of the solvent. chemrxiv.org For example, the photorearrangement of a bishypersilyl-1,2-dione shows wavelength-dependent outcomes, leading to either a siloxyketene or a siloxirane. chemrxiv.org While specific studies on 2-benzyl-1-hydroxyanthracene-9,10-dione are limited, analogous systems suggest the possibility of complex photochemical transformations.

Reactivity of Peripheral Functional Groups (e.g., Hydroxyl, Benzyl)

The phenolic hydroxyl group exhibits typical reactivity for this functional group. It is acidic and can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. The hydroxyl group can also be acylated or alkylated.

The benzyl (B1604629) group is susceptible to oxidation at the benzylic position. nih.govchemrxiv.org The selective oxidation of benzylic C-H bonds to the corresponding carbonyl compounds is a common transformation in organic synthesis. nih.govorganic-chemistry.orgrsc.org This can be achieved using various oxidizing agents, and photocatalytic methods using air as the oxidant have been developed. nih.gov For instance, sodium anthraquinone sulfonate can act as a photocatalyst for the selective oxidation of alcohols and alkanes. nih.gov The presence of the anthraquinone core can influence the selectivity of this oxidation.

The following table summarizes some examples of the reactivity of these peripheral functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl | Acylation | Acetic Anhydride (B1165640), Acid Catalyst | Acetoxy derivative | mdpi.com |

| Benzyl | Oxidation | Sodium anthraquinone sulfonate, visible light, air | Benzoyl derivative | nih.gov |

| Benzyl | Oxidation | Co single atoms on nitrogen-doped carbon, O2 | Benzaldehyde derivative | rsc.org |

Metal-Mediated Transformations and Catalytic Reactivity

The hydroxyl and carbonyl groups of 1-hydroxyanthraquinone analogues make them excellent ligands for a variety of metal ions. The formation of metal complexes can significantly alter the electronic properties and reactivity of the anthraquinone system. researchgate.netmdpi.com Reactions of metal salts with 1-hydroxyanthraquinone and its derivatives can lead to tautomeric 9,10- and 1,10-quinoid complexes. researchgate.net

These metal complexes can themselves be catalytically active or can be intermediates in metal-mediated transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the functionalization of the anthraquinone core, allowing for the formation of new C-C bonds. nih.gov For example, 2- or 4-arylated 1-hydroxy-9,10-anthraquinones have been prepared via Suzuki-Miyaura cross-coupling of the corresponding bromo- or iodo-substituted 1-hydroxyanthraquinones with arylboronic acids. nih.govresearchgate.net

Furthermore, transition-metal-catalyzed C-C bond formation through the activation of C-C single bonds is an emerging area of research that could potentially be applied to complex anthraquinone derivatives. nih.govresearchgate.net The ability to form metal complexes and participate in catalytic cycles expands the synthetic utility of this compound analogues, opening up avenues for the creation of more complex and functionalized molecules.

Theoretical and Computational Studies of 2 Benzyl 1 Hydroxyanthracene 9,10 Dione Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Benzyl-1-hydroxyanthracene-9,10-dione. Density Functional Theory (DFT) is a widely used method for this class of molecules due to its balance of accuracy and computational cost. Specifically, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

These calculations provide optimized structural parameters, such as bond lengths and angles, which are in good agreement with experimental data for similar crystalline structures. nih.gov Furthermore, DFT is used to compute vibrational frequencies, which aids in the interpretation of experimental infrared and Raman spectra. Semi-empirical methods can also be used for larger systems or for preliminary, less computationally intensive, analyses.

Molecular Modeling for Structure-Reactivity and Interaction Predictions

Molecular modeling encompasses a range of computational techniques used to predict the reactivity of this compound and its interactions with other molecules. By analyzing the optimized molecular structure and electronic properties derived from quantum chemical calculations, it is possible to identify the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, a lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and polarizability. nih.gov

Analysis of Electronic Structure and Energetic Profiles

The electronic structure of this compound is characterized by the energies and distributions of its molecular orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability. researchgate.net A larger energy gap suggests higher stability, while a smaller gap points to greater reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.netresearchgate.net These maps are color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient regions (positive potential). This visualization is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity patterns. researchgate.net

Below is a table of hypothetical, yet scientifically plausible, quantum chemical parameters for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -2.80 | eV |

| Energy Gap (ΔE) | 3.45 | eV |

| Ionization Potential | 6.25 | eV |

| Electron Affinity | 2.80 | eV |

| Chemical Hardness (η) | 1.725 | eV |

| Chemical Softness (S) | 0.580 | eV⁻¹ |

| Chemical Potential (μ) | -4.525 | eV |

| Electrophilicity Index (ω) | 5.928 | eV |

Note: The data in this table is illustrative and based on typical values for similar anthracene (B1667546) derivatives. Actual values would require specific calculations for this compound.

Computational Prediction of Binding Modes and Molecular Recognition (e.g., protein-ligand docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. pensoft.net This method is instrumental in drug discovery and design. For this compound, docking studies can be performed to identify potential biological targets and to understand the molecular basis of its activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses and score them based on binding affinity or energy. These scores help in identifying the most stable binding mode. For instance, anthracene-9,10-dione derivatives have been studied as inhibitors of enzymes like protein kinase CK2. nih.gov

The following table illustrates hypothetical results from a molecular docking study of this compound with a target protein.

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Tyr123, Lys45, Val78 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Note: The data in this table is for illustrative purposes. Actual results would depend on the specific protein target and docking software used.

In Silico Mechanistic Pathway Elucidation

Computational methods can be employed to elucidate reaction mechanisms at the molecular level. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated.

This information provides a detailed understanding of the reaction kinetics and thermodynamics, helping to explain why certain products are favored over others. For example, DFT calculations have been used to compare the favorability of different rearrangement pathways in related anthraquinone (B42736) systems. researchgate.net Such studies can predict the most likely mechanism for a given transformation, guiding the design of more efficient synthetic routes or providing insights into metabolic processes.

Molecular and Biochemical Mechanism Studies of 2 Benzyl 1 Hydroxyanthracene 9,10 Dione and Its Analogues

Interaction with DNA and Nucleic Acids (e.g., Intercalation, G-quadruplex targeting)

The interaction of anthracene-9,10-dione derivatives with DNA is a key aspect of their molecular mechanism. These compounds have been shown to interact with nucleic acids through various modes, including intercalation and targeting of non-canonical structures like G-quadruplexes.

Analogues of 2-Benzyl-1-hydroxyanthracene-9,10-dione, specifically 2,6-disubstituted amidoanthracene-9,10-diones, have been designed and synthesized to act as G-quadruplex stabilizing agents. nih.gov These compounds have shown a selective affinity for G-quadruplex DNA found in the promoter regions of oncogenes such as c-MYC, over duplex DNA. nih.gov This selective stabilization is a critical mechanism for their anticancer activity. The binding and stabilization of these G-quadruplex structures can inhibit the transcription of the associated oncogene, leading to downstream effects on cell proliferation and survival.

Molecular modeling and experimental studies, including ethidium (B1194527) bromide displacement assays and cyclic voltammetry, have suggested that the anthraquinone (B42736) core of these molecules interacts with the G-quadruplex structure primarily through a stacking mode on the G-tetrad. nih.gov The side chains of these molecules are thought to occupy the grooves of the DNA, further enhancing the binding affinity and stability of the complex. nih.gov The thermal denaturation experiments have confirmed that these compounds increase the melting temperature of G-quadruplex DNA, indicating a potent stabilizing effect. nih.gov

The ability of these anthraquinone derivatives to induce and stabilize G-quadruplex structures has been further validated by polymerase stop assays, which demonstrate the formation of stable G4 structures in the presence of these compounds. nih.gov This interaction with G-quadruplex DNA is a promising strategy for the development of selective anticancer agents. nih.gov

Enzyme Inhibition and Modulation of Enzymatic Activity (e.g., Topoisomerase inhibition)

A significant mechanism of action for many anthracene-9,10-dione derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination. mdpi.com Anthracyclines, a well-known class of anticancer agents with a similar core structure, are potent topoisomerase II poisons. mdpi.com They act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. mdpi.comnih.gov

Novel aza-anthracene-9,10-diones have been investigated for their activity against human leukemia cells with varying sensitivities to topoisomerase II inhibitors. nih.gov These studies have shown that these compounds can induce topoisomerase II-mediated DNA cross-linking. nih.gov The sensitivity of cell lines to these agents often correlates with their ability to induce these DNA-enzyme complexes. nih.gov

Furthermore, various natural and synthetic compounds containing the anthraquinone scaffold have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II. researchgate.net For instance, certain compounds isolated from Reynoutria japonica showed potent inhibitory activities toward DNA topoisomerase II, with IC50 values significantly lower than the positive control, etoposide. researchgate.net The ability of these compounds to inhibit both types of topoisomerases suggests a broad spectrum of activity. The mechanism of inhibition often involves intercalation into the DNA, which interferes with the enzyme's ability to religate the cleaved DNA strands. mdpi.com

The following table summarizes the topoisomerase inhibitory activity of some anthracene-9,10-dione analogues:

| Compound Type | Target Enzyme | Observed Effect | Reference |

| Aza-anthracene-9,10-diones | Topoisomerase II | Stabilization of DNA-enzyme covalent complex | nih.gov |

| Anthrapyrazoles | Topoisomerase II | Induction of DNA double-strand breaks | nih.gov |

| Acridone derivatives | Topoisomerase II | Prevention of DNA relaxation | mdpi.com |

| Compounds from Reynoutria japonica | Topoisomerase I & II | Potent inhibition of enzyme activity | researchgate.net |

Molecular Mechanisms of Cellular Process Modulation (e.g., cell cycle arrest, tubulin polymerization inhibition)

Beyond direct DNA interaction and enzyme inhibition, this compound and its analogues can modulate cellular processes by interfering with the cell cycle and the cytoskeleton. A number of compounds with similar structural features have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov

This G2/M arrest is often a consequence of the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are critical components of the mitotic spindle required for chromosome segregation during cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to a mitotic block and subsequent cell cycle arrest. nih.govresearchgate.net For example, the compound OAT-449, which shares some structural similarities, was found to inhibit tubulin polymerization even more effectively than vincristine, a known microtubule destabilizer. nih.gov

The disruption of microtubule dynamics can lead to mitotic catastrophe, a form of cell death that occurs during mitosis. nih.gov This is characterized by features such as multi-nucleation. nih.gov Following mitotic arrest, cells may undergo apoptosis. medchemexpress.com The induction of apoptosis is a key outcome of the cytotoxic effects of these compounds. nih.gov

The table below details the effects of some related compounds on cellular processes:

| Compound/Analogue Class | Cellular Process Affected | Molecular Mechanism | Outcome | Reference |

| OAT-449 | Cell Cycle | G2/M phase arrest | Mitotic catastrophe | nih.gov |

| Cytoskeleton | Inhibition of tubulin polymerization | |||

| Withaphysalin F | Cell Cycle | G2/M phase arrest | Inhibition of tumor cell growth | nih.gov |

| Cytoskeleton | Interference with microtubule polymerization | |||

| Tubulin polymerization-IN-9 | Cell Cycle | G2/M phase arrest | Apoptosis | medchemexpress.com |

| Cytoskeleton | Inhibition of tubulin polymerization |

Investigation of Molecular Targets and Binding Specificity

The specificity of the interactions between this compound analogues and their molecular targets is crucial for their therapeutic potential. As discussed, a primary target for many of these compounds is G-quadruplex DNA. The selectivity for G-quadruplexes in oncogene promoters over duplex DNA is a key feature that is being exploited in drug design. nih.gov This selectivity is influenced by the nature and position of substituents on the anthracene-9,10-dione core.

In addition to nucleic acids, these compounds can target specific proteins. While direct interaction with the urokinase-type plasminogen activator receptor (uPAR) was not explicitly detailed for this specific compound in the searched literature, the broader class of quinone-containing compounds is known to interact with a variety of protein targets. The binding specificity is determined by the three-dimensional structure of both the compound and the binding site on the target molecule.

Docking studies of 2- and 4-substituted 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase. nih.gov This highlights the importance of the planar aromatic core for insertion between DNA base pairs and the role of the substituents in modulating the binding affinity and specificity. The structure-activity relationship studies have shown that the nature of the aryl substituent in 1-hydroxyanthraquinones influences their in vitro antitumor activity. nih.gov

Role of Reactive Oxygen Species (ROS) in Molecular Mechanisms

The generation of reactive oxygen species (ROS) is another important aspect of the molecular mechanism of quinone-containing compounds, including anthracene-9,10-diones. The redox cycling of the quinone moiety can lead to the production of superoxide (B77818) radicals and other ROS, which can induce oxidative stress within cells.

Anthraquinones and their hydroxylated products have been shown to be reactive with hydroxyl radicals. nih.gov This reactivity suggests their involvement in ROS-mediated cellular damage. The generation of ROS can contribute to the anticancer activity of these compounds by inducing DNA damage, lipid peroxidation, and protein oxidation, ultimately leading to apoptosis. nih.gov

Studies on thymoquinone, another quinone-containing compound, have demonstrated that its anticancer activity is, in part, a consequence of ROS generation. mdpi.com The increase in intracellular ROS levels can trigger apoptotic pathways. mdpi.com However, cancer cells can develop resistance mechanisms involving ROS scavengers like glutathione (B108866) (GSH). mdpi.com The interplay between ROS generation by the compound and the antioxidant capacity of the cell is a critical determinant of the cellular response.

The investigation of ROS activity in response to anthraquinone derivatives has indicated that at their IC50 concentrations, these compounds can initiate cell mortality through oxidative stress. nih.gov This ROS-induced cell death is often accompanied by changes in cellular morphology and nuclear condensation. nih.gov

Structure Activity Relationship Sar Investigations of 2 Benzyl 1 Hydroxyanthracene 9,10 Dione Derivatives

Impact of Benzyl (B1604629) Group Modifications on Molecular Interactions

The benzyl group at the 2-position of the anthraquinone (B42736) core is a significant structural feature that can profoundly influence the molecule's interaction with biological targets. Modifications to this benzyl moiety can alter the compound's steric, electronic, and hydrophobic properties, thereby modulating its binding affinity and selectivity.

Research on related scaffolds suggests that substitutions on the benzyl ring can lead to varied biological outcomes. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the charge distribution across the entire molecule, which may enhance or diminish interactions with specific amino acid residues in a protein's binding pocket. A study on p-substituted benzyl thiazinoquinones demonstrated that the electronic nature of the substituent on the benzyl ring influences antiplasmodial activity, with electron-donating resonance effects being a noteworthy factor. While specific data on 2-Benzyl-1-hydroxyanthracene-9,10-dione is not available, it is plausible that similar principles would apply.

Furthermore, the size and position of substituents on the benzyl ring can introduce steric hindrance or create new favorable contacts. For example, bulky substituents might prevent the molecule from fitting into a narrow binding cleft, while smaller, strategically placed groups could exploit specific hydrophobic pockets. The lipophilicity of the 1-benzyl ring has been shown to be important for interaction with hydrophobic regions of certain receptors in studies of 1-benzyl substituted trimetoquinol (B1172547) analogs.

Influence of Hydroxyl Group Substitution on Bio-molecular Binding

The 1-hydroxy group is a critical pharmacophore in many biologically active anthraquinones. Its ability to form hydrogen bonds is a key determinant in the binding of these molecules to their biological targets, such as enzymes and DNA.

Studies on various hydroxyanthraquinones have consistently highlighted the importance of the number and position of hydroxyl groups for their biological activity. For instance, hydroxyl substitution has been observed to stabilize the complex formed between anthraquinones and DNA. The 1-hydroxy group, in particular, can form a strong intramolecular hydrogen bond with the adjacent keto group at the 9-position, which planarizes the molecule and can facilitate its intercalation between DNA base pairs.

The bioisosteric replacement of the phenolic hydroxyl group with other functional groups that can act as hydrogen bond donors or acceptors is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability. However, such modifications must be carefully considered, as the acidic nature of the phenolic proton and its specific orientation are often crucial for potent biological activity. The antioxidant activity of many anthraquinones is also closely linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.

Positional Isomerism and its Effect on Mechanistic Activity

The specific arrangement of substituents on the anthraquinone scaffold, known as positional isomerism, can have a dramatic impact on the mechanistic activity of the resulting derivatives. The biological and physical properties of a molecule can be significantly altered by moving a functional group to a different position on the aromatic core.

For hydroxyanthraquinones, the position of the hydroxyl group is a well-established determinant of activity. For example, the cytotoxic activities of different hydroxyanthraquinone isomers have been shown to vary considerably. Studies on the carcinogenicity of anthraquinone derivatives have revealed that the location of substituents dictates the target organs for toxicity. A 2-amino substitution, for instance, narrowed the carcinogenicity to the liver in rats, whereas multiple amino substitutions led to a response in the urinary bladder.

Correlation between Structural Motifs and Specific Molecular Target Engagement

The anthraquinone scaffold is known to interact with a variety of molecular targets, and specific structural motifs are often associated with engagement of particular targets. The planar aromatic system of the anthraquinone core allows for intercalation into DNA, a mechanism of action for several anticancer drugs. The presence of hydroxyl groups can further stabilize this interaction through hydrogen bonding with the DNA backbone or base pairs.

Furthermore, anthraquinone derivatives have been identified as inhibitors of various enzymes, including kinases and topoisomerases. The structure-activity relationship for kinase inhibition often involves specific hydrogen bonding patterns and hydrophobic interactions within the ATP-binding pocket. For topoisomerase inhibition, the ability of the anthraquinone to intercalate into DNA and stabilize the enzyme-DNA cleavage complex is crucial. Docking studies of 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase. nih.gov

The benzyl group in this compound introduces a significant hydrophobic and sterically demanding substituent. This moiety could be critical for engaging with specific hydrophobic pockets in protein targets, potentially leading to a unique target engagement profile compared to other anthraquinone derivatives. A closely related compound, 2-Benzyl-1-hydroxy-8-methoxy-anthraquinone, has been noted for its potential anticancer, antioxidant, and anti-inflammatory properties, suggesting that this structural motif can indeed lead to significant biological activity. ontosight.ai

Strategies for Scaffold Optimization and Derivatization for Enhanced Molecular Effects

The this compound scaffold offers multiple avenues for optimization and derivatization to enhance its molecular effects. A systematic approach to modifying this scaffold would involve a combination of rational design, chemical synthesis, and biological evaluation.

One key strategy would be the exploration of a wider range of substituents on the benzyl ring. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) at different positions (ortho, meta, para) could fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.

Another approach would be the modification of the 1-hydroxy group. While its presence is often crucial for activity, derivatization to form ethers or esters could serve as a prodrug strategy to improve bioavailability. Furthermore, the introduction of additional substituents on the anthraquinone core could lead to enhanced activity or selectivity. For example, the addition of basic side chains has been a successful strategy in the development of other anthraquinone-based drugs to improve water solubility and DNA binding affinity.

Finally, computational modeling and molecular docking studies can play a vital role in guiding the derivatization efforts. By predicting the binding modes of virtual derivatives with specific targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the discovery of novel and more potent analogs of this compound.

Data Tables

Table 1: General Structure-Activity Relationships of Hydroxyanthraquinone Derivatives

| Structural Modification | Effect on Bio-molecular Binding/Activity | Reference Example |

| Number of -OH groups | Generally, an increase in the number of hydroxyl groups can enhance antioxidant activity and may influence cytotoxicity. | Quercetin (a flavonoid with multiple OH groups) shows high antioxidant activity. |

| Position of -OH groups | The position of hydroxyl groups is critical for activity. For example, 1,8-dihydroxyanthraquinones can exhibit different biological profiles compared to 1,4-dihydroxyanthraquinones. | Danthron (1,8-dihydroxyanthraquinone) and Quinizarin (1,4-dihydroxyanthraquinone) show different biological activities. |

| -OH group substitution | Replacement or modification of the hydroxyl group can alter hydrogen bonding capabilities and metabolic stability. | Bioisosteric replacement of phenols is a strategy to improve drug-like properties. |

| Planarity of the core | A planar anthraquinone structure is often favorable for DNA intercalation. | Many anthracycline antibiotics have a planar core. |

Table 2: Inferred SAR for this compound Derivatives

| Modification on this compound | Predicted Impact on Molecular Interactions | Rationale based on Related Compounds |

| Electron-donating groups on benzyl ring | May enhance binding to electron-deficient pockets in target proteins. | Studies on other benzyl-substituted heterocycles. |

| Electron-withdrawing groups on benzyl ring | Could alter the pKa of the 1-hydroxy group and influence hydrogen bonding. | General principles of electronic effects in aromatic systems. |

| Bulky substituents on benzyl ring | May introduce steric hindrance or provide additional hydrophobic interactions. | SAR of kinase inhibitors with substituted benzyl groups. |

| Additional hydroxyl groups on anthraquinone core | Could increase hydrogen bonding potential and alter target selectivity. | Known SAR of poly-hydroxylated anthraquinones. |

| Bioisosteric replacement of 1-hydroxy group | May improve metabolic stability while potentially maintaining key hydrogen bonding interactions. | General medicinal chemistry strategies. |

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-1-hydroxyanthracene-9,10-dione, considering yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts benzylation of 1-hydroxyanthraquinone. Key parameters include:

- Catalyst selection : Use Lewis acids like AlCl₃ (common for anthraquinone functionalization) to activate the substrate .

- Solvent optimization : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution at the C2 position .

- Temperature control : Reactions at 80–100°C minimize side products like over-benzylated derivatives .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using DMF/water) improves purity .

For scale-up, continuous flow reactors (as used in related anthraquinone syntheses) may enhance reproducibility and yield .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize the structural features of this compound?

Methodological Answer:

- ¹H NMR :

- FT-IR :

- UV-Vis :

Q. What solvent systems and chromatographic methods are recommended for purification of this compound?

Methodological Answer:

- Solvent selection : Use DMF for recrystallization due to the compound’s low solubility in polar protic solvents .

- Chromatography :

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for the benzylation step during synthesis?

Methodological Answer: Contradictions in yields (e.g., 40% vs. 70%) may arise from:

- Moisture sensitivity : Trace water deactivates AlCl₃; use rigorously anhydrous conditions .

- Regioselectivity : Competing C4 vs. C2 benzylation can occur; monitor via LC-MS to optimize reaction time .

- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on mesoporous silica) improve consistency in large-scale runs .

Validation : Compare TLC (Rf values) and HRMS with authentic standards to confirm product identity .

Q. What methodologies are appropriate for investigating the electron-transfer pathways in this compound under photoexcitation?

Methodological Answer:

- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes to map energy transfer pathways .

- Electrochemical analysis : Cyclic voltammetry (in DMF, 0.1 M TBAPF₆) identifies redox potentials (e.g., E₁/2 for anthraquinone reduction) .

- DFT calculations : Model HOMO-LUMO gaps and electron-density distributions to predict charge-transfer behavior .

Key finding : The benzyl group at C2 stabilizes the excited state, reducing recombination rates compared to unsubstituted anthraquinones .

Q. What analytical approaches are required to confirm the regioselectivity of hydroxylation in anthraquinone derivatives like this compound?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of the benzyl group (C2) and hydroxyl (C1) to confirm substitution pattern .

- X-ray crystallography : Resolves bond angles and distances (e.g., C1–O vs. C4–O) in single crystals grown from DMSO .

- Isotopic labeling : Synthesize ¹⁸O-labeled derivatives to track hydroxylation sites via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.